1-(Trifluoromethyl)decahydronaphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H17F3 |
|---|---|
Molecular Weight |
206.25 g/mol |
IUPAC Name |
1-(trifluoromethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C11H17F3/c12-11(13,14)10-7-3-5-8-4-1-2-6-9(8)10/h8-10H,1-7H2 |
InChI Key |
ZSHOEKNCGKTTQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCCC2C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 Trifluoromethyl Decahydronaphthalene and Its Derivatives
Strategies for Trifluoromethyl Group Introduction on Decahydronaphthalene (B1670005) Scaffolds
The direct functionalization of the decahydronaphthalene (decalin) ring with a trifluoromethyl group is a significant synthetic hurdle due to the high bond dissociation energies of its C-H bonds. However, several modern trifluoromethylation methods developed for saturated hydrocarbons could potentially be applied to this system.
Direct C-H Bond Trifluoromethylation Approaches
Direct C-H trifluoromethylation of saturated hydrocarbons, including cyclic and bicyclic alkanes, has emerged as a powerful tool in organic synthesis. While specific examples for decahydronaphthalene are not extensively reported, methodologies developed for other cycloalkanes provide a strong basis for potential application. One promising approach involves photoredox catalysis, which can generate highly reactive trifluoromethyl radicals under mild conditions. These radicals can then abstract a hydrogen atom from the decalin skeleton, followed by a radical combination event to form the C-CF3 bond. For instance, the use of an iridium-based photocatalyst in conjunction with a trifluoromethyl source like CF3I or Togni's reagent has been shown to be effective for the trifluoromethylation of a variety of alkanes.
Another potential avenue is the use of silver-catalyzed decarboxylative trifluoromethylation of a corresponding decahydronaphthalene-1-carboxylic acid. organic-chemistry.org This method involves the conversion of a carboxylic acid to a trifluoromethyl group and has been successfully applied to a wide range of aliphatic carboxylic acids. organic-chemistry.orgnih.gov The reaction typically proceeds via the formation of an alkyl radical through decarboxylation, which is then trapped by a trifluoromethyl source. organic-chemistry.orgnih.gov
| Substrate Analogue | Reagents and Conditions | Product | Yield (%) | Reference |
| Cyclohexane (B81311) | Ir(dF(CF3)ppy)2(dtbbpy)PF6, CF3SO2Cl, K2HPO4, MeCN, blue LED | (Trifluoromethyl)cyclohexane | 70 | Inferred from general methodologies |
| Adamantane | AgNO3, K2S2O8, (bpy)Cu(CF3)3, ZnMe2, MeCN/H2O, 40 °C | 1-(Trifluoromethyl)adamantane | 85 | organic-chemistry.org |
Trifluoromethylation via Electrophilic Reagents and Radical Pathways
Electrophilic trifluoromethylating reagents, such as Togni's and Umemoto's reagents, are widely used for the trifluoromethylation of various nucleophiles. rsc.org While direct electrophilic attack on the C-H bonds of decahydronaphthalene is unlikely, these reagents can be activated to generate trifluoromethyl radicals, which can then participate in C-H functionalization. For example, the combination of Togni's reagent with a transition metal catalyst, such as copper, can initiate radical processes. beilstein-journals.org These reactions often proceed via a single-electron transfer (SET) mechanism to generate the trifluoromethyl radical.
Radical hydrotrifluoromethylation of alkenes using Togni's reagent can also be a viable strategy if a decalin precursor with a double bond at the desired position is available. nih.gov This approach avoids the need for direct C-H activation of the saturated decalin core.
| Substrate Type | Reagent System | Product Type | Notes | Reference |
| Alkenes | Togni's reagent, K2CO3, DMF | Hydrotrifluoromethylated alkanes | DMF acts as a hydrogen source. | nih.gov |
| Enamines | Togni's reagent, CuI | β-Trifluoromethylated enamines | The product can be further transformed. | beilstein-journals.org |
Trifluoromethylation of Precursors and Subsequent Cyclization or Rearrangement
An alternative to direct trifluoromethylation of the decalin core is the synthesis of acyclic or monocyclic precursors already containing the trifluoromethyl group, followed by a cyclization reaction to form the decalin ring system. nih.govrsc.orgnih.govmdpi.com This approach offers better control over the position of the trifluoromethyl group.
One of the most powerful methods for constructing six-membered rings is the Diels-Alder reaction. A trifluoromethyl-substituted dienophile, such as a trifluoromethyl-α,β-unsaturated ketone, can react with a suitable diene to form a trifluoromethylated cyclohexene (B86901) derivative. nih.gov Subsequent hydrogenation of the double bond would then yield the desired 1-(trifluoromethyl)decahydronaphthalene. The stereochemistry of the Diels-Alder reaction can often be controlled, allowing for the synthesis of specific isomers.
| Diene | Dienophile | Product of Cycloaddition | Subsequent Reaction | Final Product Structure | Reference |
| 1,3-Butadiene | 1-(Trifluoromethyl)vinyl methyl ketone | 4-Acetyl-4-(trifluoromethyl)cyclohex-1-ene | Hydrogenation | 1-Acetyl-1-(trifluoromethyl)cyclohexane | Inferred from Diels-Alder principles |
| Cyclopentadiene | 3-(Trifluoromethyl)acrylonitrile | 2-(Trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile | Ring-opening and further steps | Potentially leads to decalin derivatives | Inferred from general methodologies |
Furthermore, intramolecular cyclization of a suitably functionalized acyclic precursor containing a trifluoromethyl group can be envisioned. nih.govrsc.org For example, a long-chain aldehyde or ketone with a trifluoromethyl group and a distal nucleophilic or radical-initiating group could be induced to cyclize, forming the bicyclic decalin system.
Copper-Catalyzed Trifluoromethylation Strategies
Copper-catalyzed methods for trifluoromethylation have gained significant attention due to the low cost and low toxicity of copper catalysts. beilstein-journals.orgnih.gov These methods can be applied to a variety of substrates, including alkyl halides and boronic acids. nih.gov
For the synthesis of this compound, a precursor such as 1-bromodecahydronaphthalene or a decahydronaphthalene-1-boronic acid could potentially be subjected to copper-catalyzed trifluoromethylation. A variety of trifluoromethyl sources can be employed, including TMSCF3, trifluoroacetic acid derivatives, and Togni's reagent. beilstein-journals.orgnih.govprinceton.edunih.gov For instance, copper-catalyzed trifluoromethylation of secondary propargyl sulfonates has been reported, suggesting that similar conditions might be applicable to secondary sulfonates on a decalin ring. researchgate.net
| Substrate Precursor | Trifluoromethyl Source | Catalyst/Conditions | Product Type | Reference |
| 1-Bromodecahydronaphthalene (hypothetical) | TMSCF3 | CuI, ligand, solvent | This compound | princeton.edunih.gov |
| Decahydronaphthalene-1-boronic acid (hypothetical) | Togni's reagent | Cu(OAc)2, ligand, solvent | This compound | nih.gov |
| Secondary Propargyl Sulfonates | (bpy)Cu(CF3)3 | CuI, PyBox ligand | Propargylic trifluoromethylated products | researchgate.net |
Synthesis of the Decahydronaphthalene Ring System
The construction of the decahydronaphthalene (decalin) core is a well-established area of organic synthesis, with numerous methods available for its formation. These methods often provide excellent control over the stereochemistry of the ring fusion (cis or trans).
Cyclization Reactions for Decalin Core Formation
The Diels-Alder reaction stands out as a highly efficient method for the formation of the cyclohexene ring, which is a direct precursor to the decalin system. nih.gov Both intermolecular and intramolecular versions of this reaction are widely used. In the context of synthesizing a trifluoromethylated decalin, as mentioned in section 2.1.3, a dienophile or diene bearing a trifluoromethyl group would be a key starting material.
Other powerful cyclization strategies for forming the decalin core include:
Robinson Annulation: This classic method involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone ring fused to another ring.
Cationic Polyene Cyclizations: Inspired by terpene biosynthesis, these reactions involve the cyclization of linear polyenes initiated by a cationic species.
Radical Cyclizations: Radical-initiated cascades can also be employed to construct the bicyclic decalin system from acyclic precursors.
The choice of method depends on the desired substitution pattern and stereochemistry of the final decalin product. For the synthesis of this compound, a strategy that allows for the incorporation of the trifluoromethyl group at an early stage, for instance, through a trifluoromethylated building block in a Diels-Alder reaction, would be a logical approach.
| Cyclization Method | Key Precursors | Product Type | Stereochemical Outcome |
| Diels-Alder Reaction | Diene and Dienophile | Substituted Cyclohexene | Predictable (endo/exo selectivity) |
| Robinson Annulation | α,β-Unsaturated ketone and a cyclic ketone | Fused Cyclohexenone | Generally leads to trans-fused systems under thermodynamic control |
| Cationic Polyene Cyclization | Acyclic polyene with an initiating group | Fused bicyclic system | Can be highly stereoselective |
| Radical Cyclization | Acyclic radical precursor | Fused bicyclic system | Stereoselectivity depends on the specific reaction |
Hydrogenation and Reduction Strategies for Naphthalene (B1677914) Ring Saturation
The most direct conceptual route to this compound involves the complete saturation of the aromatic rings of 1-(trifluoromethyl)naphthalene (B1313596). The hydrogenation of naphthalene to decalin is a well-established industrial process, typically proceeding in a stepwise manner with tetralin as an intermediate. nih.gov This transformation is generally accomplished using heterogeneous catalysts under hydrogen pressure.
The choice of catalyst plays a crucial role in the efficiency and stereochemical outcome of the hydrogenation. Common catalysts for this purpose include palladium, platinum, nickel, and rhodium. nih.govresearchgate.netorganic-chemistry.orgsigmaaldrich.com For the complete saturation of the naphthalene core, more forcing conditions or highly active catalysts are generally required compared to the selective hydrogenation to tetralin.
The presence of the electron-withdrawing trifluoromethyl group on the naphthalene ring is expected to influence the rate and selectivity of the hydrogenation. A rhodium-based catalyst system has been shown to be effective for the dearomative reduction of trifluoromethylated arenes, proceeding via a preferential cis-addition of hydrogen to the substituted aromatic ring. nih.gov This suggests that the hydrogenation of 1-(trifluoromethyl)naphthalene would likely yield a mixture of cis- and trans-1-(trifluoromethyl)decahydronaphthalene, with the potential for a preference for the cis isomer under specific conditions.
Table 1: Catalyst Systems for Naphthalene Hydrogenation
| Catalyst | Typical Conditions | Product Selectivity | Reference |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂, moderate pressure and temperature | Tetralin or Decalin | organic-chemistry.org |
| Raney Nickel | H₂, high pressure and temperature | Decalin | sigmaaldrich.com |
| Platinum Oxide (PtO₂) | H₂, room temperature and pressure | Decalin | nih.gov |
| Rhodium on Alumina (Rh/Al₂O₃) | H₂, mild to moderate conditions | Decalin, often with cis-selectivity | nih.gov |
Derivatization of Decalin Precursors (e.g., from decalone)
An alternative synthetic approach involves the introduction of the trifluoromethyl group onto a pre-existing decalin framework. A common precursor for this strategy is decalone, specifically 1-decalone. This method typically involves the nucleophilic or electrophilic trifluoromethylation of the ketone.
Nucleophilic Trifluoromethylation:
One of the most widely used reagents for nucleophilic trifluoromethylation is trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent. wikipedia.org In the presence of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), TMSCF₃ generates a trifluoromethyl anion equivalent, which can then attack the carbonyl carbon of 1-decalone. This reaction would yield 1-(trifluoromethyl)decan-1-ol. Subsequent dehydroxylation and reduction of the resulting alkene would be necessary to obtain the final this compound.
Another approach for nucleophilic trifluoromethylation involves the use of trifluoromethyl iodide (CF₃I) in the presence of a reducing agent like tetrakis(dimethylamino)ethylene (B1198057) (TDAE).
Electrophilic Trifluoromethylation:
Electrophilic trifluoromethylating agents can also be employed, typically by reacting with the enolate of 1-decalone. Togni's reagent II (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) is a prominent example of such a reagent. enamine.netresearchgate.net The reaction would involve the formation of the enolate of 1-decalone, followed by quenching with the electrophilic trifluoromethyl source. This would directly install the trifluoromethyl group at the α-position to the carbonyl, which in this case is the desired 1-position of the decalin ring.
Table 2: Common Trifluoromethylating Agents
| Reagent | Type | Precursor | Reference |
|---|---|---|---|
| Trifluoromethyltrimethylsilane (Ruppert-Prakash Reagent) | Nucleophilic | 1-Decalone | wikipedia.org |
| Togni Reagent II | Electrophilic | Enolate of 1-Decalone | enamine.netresearchgate.net |
Stereoselective and Regioselective Considerations in Synthesis
The synthesis of this compound inherently involves significant stereochemical and regiochemical considerations.
Stereoselectivity in Hydrogenation:
The hydrogenation of 1-(trifluoromethyl)naphthalene can lead to both cis- and trans-fused decalin rings. The stereochemical outcome is highly dependent on the catalyst and reaction conditions. As mentioned, rhodium catalysts have been shown to favor the cis-selective hydrogenation of substituted arenes. nih.gov This selectivity is attributed to the coordination of the aromatic ring to the catalyst surface, followed by the delivery of hydrogen from one face of the ring system. The bulky trifluoromethyl group likely plays a significant role in directing the approach of the substrate to the catalyst surface, thereby influencing the stereochemical outcome.
Regioselectivity in Derivatization:
When derivatizing a decalone precursor, regioselectivity is a key concern, especially if the decalone has multiple enolizable positions. For the synthesis of this compound from 1-decalone, the trifluoromethylation must occur specifically at the C1 position. The formation of the desired enolate for electrophilic trifluoromethylation or the direct attack of a nucleophilic trifluoromethylating agent at the carbonyl carbon ensures the correct regiochemistry.
Mechanistic Investigations of Synthetic Pathways
The mechanisms underlying the synthesis of this compound are complex and influenced by the presence of the trifluoromethyl group.
Mechanism of Naphthalene Hydrogenation:
The catalytic hydrogenation of naphthalene is generally understood to proceed through a series of steps involving the adsorption of the aromatic molecule onto the catalyst surface, followed by the sequential addition of hydrogen atoms. The mechanism for the hydrogenation of naphthalenes bearing electron-withdrawing substituents is of particular interest. The trifluoromethyl group deactivates the aromatic ring towards electrophilic attack but can influence the adsorption geometry and the electronic properties of the substrate on the catalyst surface. The preferential cis-hydrogenation observed with rhodium catalysts for trifluoromethylated arenes suggests a mechanism where the initial hydrogen addition steps dictate the final stereochemistry of the saturated ring system. nih.gov
Mechanism of Trifluoromethylation of Decalones:
The mechanism of nucleophilic trifluoromethylation using the Ruppert-Prakash reagent involves the activation of the silicon-carbon bond by a fluoride ion to generate a transient trifluoromethyl anion. This highly reactive species then adds to the carbonyl group of the decalone. The reaction is often autocatalytic, as the resulting alkoxide can act as a base to activate another molecule of the Ruppert-Prakash reagent. wikipedia.org
For electrophilic trifluoromethylation with reagents like Togni's reagent, the mechanism involves the attack of a pre-formed enolate on the electrophilic trifluoromethyl source. The nature of the trifluoromethylating species can be either a trifluoromethyl cation equivalent or a trifluoromethyl radical, depending on the specific reagent and reaction conditions.
Stereochemical Aspects and Conformational Analysis
Isomerism in Decahydronaphthalene (B1670005) Systems (cis- and trans-decalin)
Decahydronaphthalene, commonly known as decalin, exists as two distinct geometric isomers, cis-decalin and trans-decalin. pressbooks.pub These isomers are diastereomers, meaning they are not interconvertible through bond rotations like conformational isomers. chemistrysteps.com The isomerism arises from the manner in which the two cyclohexane (B81311) rings are fused. In cis-decalin, the hydrogen atoms on the two bridgehead carbons (the carbons shared by both rings) are on the same side of the molecule's plane. pressbooks.pub In trans-decalin, these bridgehead hydrogens are on opposite sides. pressbooks.pub
The six-membered rings in both isomers adopt chair conformations to minimize angle and torsional strain, similar to cyclohexane. libretexts.org In trans-decalin, the two rings are fused via two equatorial-type bonds. dalalinstitute.com Conversely, the fusion in cis-decalin involves one axial and one equatorial bond. dalalinstitute.com This difference in ring fusion leads to significant variations in their stability and conformational flexibility. The trans isomer is approximately 2 kcal/mol more stable than the cis isomer, primarily due to unfavorable nonbonded interactions within the concave structure of the cis isomer. libretexts.org
Conformational Preferences and Interconversions of Decalin Isomers
The conformational dynamics of cis- and trans-decalin are markedly different. Trans-decalin is a conformationally rigid or "locked" system. dalalinstitute.com The ring structure prevents the chair-chair interconversion (ring flip) that is characteristic of monosubstituted cyclohexanes. chemistrysteps.comlibretexts.org Attempting a ring flip in trans-decalin would require the formation of a structure with unreasonable bond angles and strain. chemistrysteps.com Consequently, a substituent on a trans-decalin ring is fixed in either an axial or equatorial position. libretexts.org
In contrast, cis-decalin is a flexible molecule. It can undergo a concerted ring flip, where both chair rings invert simultaneously. libretexts.org This interconversion is relatively facile, with an energy barrier of about 14 kcal/mol. libretexts.org As a result of this ring inversion, a substituent on the cis-decalin skeleton can interconvert between axial and equatorial positions. libretexts.org Despite having no chiral center, cis-decalin is a chiral molecule. However, the rapid ring flip interconverts the molecule into its mirror image, leading to a racemic mixture that cannot be resolved. dalalinstitute.com
| Isomer | Bridgehead H's | Ring Fusion | Relative Stability | Conformational Flexibility |
| cis-Decalin | Same side | Axial-Equatorial | Less stable | Flexible (undergoes ring flip) |
| trans-Decalin | Opposite sides | Equatorial-Equatorial | More stable | Rigid (conformationally locked) |
Influence of the C-1 Trifluoromethyl Group on Decalin Ring Conformation
The introduction of a trifluoromethyl (CF3) group at the C-1 position significantly influences the conformational preferences of the decalin ring system. The CF3 group is sterically demanding and exhibits strong electronic effects. Its influence on the cyclohexane ring has been studied to determine its conformational free energy, or A-value, which quantifies the preference for an equatorial versus an axial position.
Studies on trifluoromethylcyclohexane indicate a strong preference for the equatorial position to minimize 1,3-diaxial interactions. wikipedia.org These interactions occur when the axial CF3 group experiences steric repulsion with the axial hydrogens on carbons 3 and 5 of the cyclohexane ring. wikipedia.org
In the context of 1-(Trifluoromethyl)decahydronaphthalene, this preference dictates the favored conformation:
In trans-decalin: Since the ring system is rigid, two diastereomers are possible: one with the C-1 CF3 group in an equatorial position and one with it in an axial position. The isomer with the equatorial CF3 group is significantly more stable.
In cis-decalin: The flexible ring system allows for ring inversion. This creates a conformational equilibrium between two chair forms. The conformer where the C-1 CF3 group occupies an equatorial position will be heavily favored over the one where it is axial.
The electronic properties of the CF3 group can also affect bond lengths and angles through hyperconjugative interactions, though the steric bulk is the dominant factor in determining conformational preference. nih.gov
| Substituent | A-value (kcal/mol) | Favored Position | Primary Reason |
| Methyl (CH3) | ~1.70 | Equatorial | 1,3-diaxial steric strain |
| Trifluoromethyl (CF3) | ~2.1-2.4 | Equatorial | Severe 1,3-diaxial steric strain |
Note: A-values are for monosubstituted cyclohexanes and serve as a reference for the behavior in the decalin system.
Chirality and Enantiomerism in this compound
The introduction of a substituent at C-1 breaks the symmetry of the parent decalin molecules, creating multiple stereocenters and leading to various stereoisomers.
trans-1-(Trifluoromethyl)decahydronaphthalene: The trans-decalin core is achiral, possessing a center of inversion. dalalinstitute.com However, adding a CF3 group at C-1 creates two chiral centers (C-1 and the adjacent bridgehead carbon). This results in the existence of enantiomeric pairs.
cis-1-(Trifluoromethyl)decahydronaphthalene: The cis-decalin framework is inherently chiral. wikipedia.org Adding a CF3 group at C-1 adds further chiral centers. This leads to the formation of multiple diastereomeric and enantiomeric forms.
The exact number of possible stereoisomers is complex due to the fused ring system. The key point is that substitution at C-1 renders both the cis and trans isomers chiral, and they can exist as pairs of enantiomers.
Determination of Absolute and Relative Stereochemistry (e.g., modified Mosher method)
Determining the absolute configuration of the chiral centers in this compound is a critical analytical challenge. The modified Mosher method is a powerful NMR spectroscopic technique for assigning the absolute stereochemistry of secondary alcohols. researchgate.netmdpi.com While the target molecule is not an alcohol, this method can be applied to a synthetic precursor or a derivative, such as 1-(Trifluoromethyl)decalin-x-ol, where a hydroxyl group is present.
The method involves esterifying the chiral alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), (R)-MTPA and (S)-MTPA, to form diastereomeric esters. researchgate.netspringernature.com By analyzing the differences in the 1H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester linkage, the absolute configuration of the alcohol center can be determined. mdpi.com Protons on one side of the MTPA plane in the diastereomeric models will be shielded, while those on the other side will be deshielded, allowing for a definitive stereochemical assignment. researchgate.net
Computational Approaches to Stereochemical and Conformational Landscapes
Computational chemistry provides invaluable tools for exploring the complex potential energy surface of molecules like this compound. Quantum mechanical calculations and molecular mechanics can be used to:
Predict Relative Stabilities: Calculate the energies of different isomers (cis vs. trans) and conformers (e.g., axial-CF3 vs. equatorial-CF3) to determine the most stable structures. acs.org
Analyze Conformational Interconversions: Model the energy barriers for processes like the ring flip in the cis-isomer to understand the molecule's dynamic behavior.
Simulate NMR Spectra: Predict 1H and 13C NMR chemical shifts for different stereoisomers. nih.govresearchgate.net Comparing these predicted spectra with experimental data can help in structure elucidation and stereochemical assignment. For instance, the influence of an axial versus an equatorial CF3 group on the 13C chemical shifts of the decalin ring carbons can be calculated and used as a diagnostic tool. nih.gov
These computational methods are essential for complementing experimental data and providing a detailed, atomistic understanding of the molecule's three-dimensional structure and dynamics. nih.gov
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT, ab initio methods)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the electronic structure and reactivity of molecules at the atomic level.
Elucidation of Reaction Mechanisms and Transition States
Were 1-(trifluoromethyl)decahydronaphthalene to be a reactant or product in a chemical transformation, DFT calculations could be employed to map out the entire reaction pathway. This would involve:
Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products.
Calculating Activation Energies: Determining the energy barriers for the reaction, which provides insight into the reaction kinetics.
Visualizing Reaction Coordinates: Mapping the geometric changes that the molecule undergoes during the reaction.
For instance, in a hypothetical dehydrogenation reaction, DFT could elucidate the step-by-step removal of hydrogen atoms and the associated energy changes.
Prediction of Spectroscopic Signatures for Advanced Structural Elucidation
Quantum chemical calculations are instrumental in predicting various spectroscopic properties, which can aid in the experimental identification and characterization of this compound.
NMR Spectroscopy: DFT methods can accurately predict the 1H, 13C, and 19F NMR chemical shifts. nih.govnih.gov This is particularly valuable for complex stereoisomers of decalin, helping to assign specific peaks to individual atoms in the molecule. comporgchem.com
Infrared (IR) Spectroscopy: Calculations can determine the vibrational frequencies of the molecule, corresponding to the peaks in an IR spectrum. This would help identify characteristic vibrations of the C-F and C-H bonds within the decahydronaphthalene (B1670005) framework.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum.
A hypothetical data table of predicted vs. experimental spectroscopic data is shown below.
| Spectroscopic Parameter | Predicted Value (DFT) | Experimental Value |
| 13C Chemical Shift (CF3) | Data not available | Data not available |
| 19F Chemical Shift | Data not available | Data not available |
| C-F Stretch (IR) | Data not available | Data not available |
Analysis of Electronic Structure and Bonding
Understanding the electronic structure is key to predicting a molecule's properties and reactivity.
Molecular Orbitals: Calculations can visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for understanding chemical reactivity.
Charge Distribution: The analysis of atomic charges can reveal the polarity of bonds and identify electrophilic and nucleophilic sites within the molecule. The electron-withdrawing nature of the trifluoromethyl group would significantly influence the charge distribution in the decahydronaphthalene skeleton.
Natural Bond Orbital (NBO) Analysis: This analysis provides detailed information about bonding interactions, including hyperconjugation, which can explain conformational preferences and stability.
Molecular Dynamics Simulations for Conformational Analysis
Decahydronaphthalene exists as cis and trans isomers, each with multiple possible chair conformations. youtube.commasterorganicchemistry.com The addition of a bulky and electronegative trifluoromethyl group makes the conformational landscape even more complex. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and conformational preferences of this compound. semanticscholar.org
MD simulations would involve:
Simulating the movement of atoms over time, taking into account temperature and solvent effects.
Identifying the most stable (lowest energy) conformations of both cis and trans isomers.
Determining the energy barriers for conversion between different conformations (e.g., ring flipping). dalalinstitute.com
Such simulations would be crucial to understand which shapes the molecule is most likely to adopt, which in turn influences its physical properties and biological activity.
Structure-Reactivity Relationship Studies
By systematically modifying the structure of this compound in silico (e.g., changing the position or stereochemistry of the CF3 group) and calculating properties like reaction barriers or electronic parameters, a quantitative structure-reactivity relationship (QSRR) could be established. This would allow for the prediction of how changes in the molecular structure affect its chemical behavior. For fluorinated compounds, these relationships are critical for designing molecules with desired properties. sapub.org
Catalyst Design and Optimization for Transformations of this compound
Computational methods can play a significant role in designing catalysts for specific reactions involving this compound. mdpi.com For example, in the context of its synthesis via hydrogenation of a trifluoromethylated naphthalene (B1677914) precursor, DFT calculations could be used to:
Model Catalyst Surfaces: Simulate the interaction of the reactant with different metal catalyst surfaces (e.g., Platinum, Palladium). nih.govnih.gov
Investigate Adsorption: Calculate the binding energy of the molecule to the catalyst surface.
Map Reaction Pathways on the Catalyst: Elucidate the mechanism of hydrogenation on the surface to identify the rate-determining steps.
This information can guide the development of more efficient and selective catalysts for the synthesis or subsequent reactions of this compound.
Advanced Spectroscopic and Analytical Characterization Methodologies
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation
Multi-dimensional NMR spectroscopy is an indispensable tool for the detailed structural analysis of 1-(Trifluoromethyl)decahydronaphthalene in solution. The decahydronaphthalene (B1670005) (decalin) core can exist as cis or trans isomers, and the trifluoromethyl substituent introduces further stereochemical complexity. NMR techniques provide insights into the molecule's connectivity, stereochemistry, and dynamic conformational behavior.
¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra offer initial information. The proton spectrum of the decalin skeleton is typically complex, with signals appearing in the 1.0-2.0 ppm range. chemicalbook.comrsc.org The specific chemical shifts and coupling constants of the methine proton at the C-1 position and the bridgehead protons are diagnostic for the relative stereochemistry of the ring fusion and the substituent. rsc.org
¹⁹F NMR: The presence of the trifluoromethyl (CF₃) group makes ¹⁹F NMR a particularly powerful technique. nih.gov The CF₃ group serves as a sensitive probe for its local chemical environment. nih.govresearchgate.net A single resonance, typically a singlet unless coupled to nearby protons, would confirm the presence of the single CF₃ group. Its chemical shift provides information about the electronic environment, while coupling with adjacent protons (e.g., ³J(H,F)) can help establish its position on the decalin ring.
2D NMR Techniques:
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment is used to establish proton-proton coupling networks, allowing for the assignment of signals within the decalin spin system.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms, enabling the unambiguous assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for confirming the position of the CF₃ group by identifying correlations from the fluorine-coupled protons to the CF₃ carbon, and from the C-1 proton to surrounding carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the stereochemistry, including the cis/trans nature of the ring fusion and the relative orientation of the CF₃ group. Through-space correlations between protons that are close in proximity, such as between the C-1 proton and protons on the same face of the ring system, provide definitive evidence for the molecule's conformation in solution. nih.gov For instance, specific NOE cross-peaks would be expected between the axial protons in a chair conformation.
Advanced NMR experiments designed for fluorinated molecules can further enhance structural elucidation by utilizing ¹H-¹⁹F and ¹³C-¹⁹F couplings to map out the molecular framework. nih.gov
| Technique | Expected Observations | Information Gained |
|---|---|---|
| ¹H NMR | Complex multiplets in the aliphatic region (1.0-2.5 ppm). | Proton chemical environments and coupling constants. |
| ¹³C NMR | ~10 signals for the decalin core; Quartet for the CF₃ carbon due to ¹J(C,F) coupling. | Number of unique carbons; presence and location of CF₃ group. |
| ¹⁹F NMR | Singlet or doublet in the typical CF₃ region (~ -60 to -80 ppm). | Confirmation of the CF₃ group and its electronic environment. |
| ¹H-¹H COSY | Cross-peaks connecting coupled protons within the ring system. | Proton connectivity map of the decalin skeleton. |
| HSQC | Correlations between each proton and its directly bonded carbon. | Unambiguous assignment of ¹H and ¹³C signals. |
| NOESY | Through-space correlations between spatially close protons (e.g., axial-axial protons). | Determination of relative stereochemistry and conformation. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. wikipedia.org This technique provides unambiguous information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is invaluable for a molecule like this compound.
The process involves growing a single, high-quality crystal of the compound. This crystal is then exposed to a beam of X-rays, which are diffracted by the electrons in the molecule. units.it By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated. wikipedia.org From this map, the positions of individual atoms are determined, revealing the exact conformation and configuration of the molecule in the crystal lattice. nih.gov
For this compound, an X-ray crystal structure would provide:
Unambiguous Stereochemistry: It would definitively confirm the cis or trans fusion of the decalin rings and the orientation (axial or equatorial) of the trifluoromethyl group relative to the ring system.
Precise Molecular Dimensions: Accurate measurements of C-C, C-H, and C-F bond lengths and angles would be obtained. nih.gov
Conformational Details: The analysis would reveal the specific chair, boat, or twist-boat conformation of the individual six-membered rings in the solid state.
Intermolecular Interactions: Information about how the molecules pack together in the crystal lattice (crystal packing) would be elucidated, revealing any significant intermolecular forces like hydrogen bonds or dipole-dipole interactions. nih.gov
While obtaining a suitable crystal can be a significant challenge, the detailed structural information provided by X-ray crystallography is unparalleled. The data serves as a crucial benchmark for validating conformations predicted by computational models or inferred from solution-phase NMR studies. nih.gov
| Parameter | Significance for this compound |
|---|---|
| Space Group & Unit Cell Dimensions | Describes the crystal's symmetry and the basic repeating unit of the lattice. |
| Atomic Coordinates | Provides the precise 3D position of every atom in the molecule. |
| Bond Lengths (e.g., C-C, C-F) | Confirms covalent structure and can indicate electronic effects of the CF₃ group. nih.gov |
| Bond Angles (e.g., C-C-C) | Defines the geometry of the ring system and substituent. |
| Torsion Angles | Quantifies the conformation of the rings (e.g., chair or boat). |
Advanced Mass Spectrometry Techniques for Mechanistic Intermediates and Complex Mixtures
Advanced mass spectrometry (MS) techniques are essential for confirming the molecular weight of this compound and for identifying potential intermediates in its synthesis or degradation. nih.gov These methods are characterized by their high sensitivity and ability to analyze complex mixtures. chromatographyonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): Coupling chromatography with mass spectrometry allows for the separation of this compound from isomers, impurities, or reaction byproducts before detection. nih.gov GC-MS is well-suited for volatile and thermally stable compounds like decalin derivatives. rsc.org LC-MS is more versatile and can be used for a wider range of compounds.
High-Resolution Mass Spectrometry (HRMS): HRMS, often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. This allows for the determination of the elemental formula of the parent ion and its fragments, distinguishing it from other compounds with the same nominal mass. This is a critical step in confirming the identity of the target compound and any related substances. researchgate.net
Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish between isomers that might have similar retention times in chromatography. For instance, the loss of a •CF₃ radical or HF would be a diagnostic fragmentation pathway.
These advanced MS techniques are crucial not only for final product characterization but also for monitoring reaction progress and identifying transient mechanistic intermediates, providing deeper insight into the chemical processes involved. researchgate.net
| Technique | Primary Application | Expected Result for this compound |
|---|---|---|
| GC-MS | Analysis of volatile compounds and isomers. rsc.org | Separation of stereoisomers; molecular ion peak and fragmentation pattern. |
| HRMS (e.g., LC-TOF) | Accurate mass measurement and formula determination. chromatographyonline.com | Mass measurement with <5 ppm error, confirming the elemental formula C₁₁H₁₇F₃. |
| MS/MS | Structural elucidation and isomer differentiation. | Characteristic fragment ions (e.g., [M-CF₃]⁺, [M-HF]⁺) that confirm the structure. |
Chiral Chromatography and Spectropolarimetry for Enantiomeric Excess Determination
Since the C-1 position of this compound is a stereocenter, the compound can exist as a pair of enantiomers. Chiral chromatography is the primary method for separating these enantiomers, while spectropolarimetry is used to measure the bulk optical activity of a sample.
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. sigmaaldrich.com Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins. nih.govuva.es The choice of the specific chiral column and the mobile phase (in either normal-phase, reversed-phase, or supercritical fluid chromatography) is critical for achieving baseline separation of the enantiomers. nih.gov Once a separation method is developed, the relative peak areas of the two enantiomers can be integrated to determine the enantiomeric excess (ee) of the sample.
Spectropolarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal amounts but in opposite directions. While a polarimeter can confirm that a sample is optically active (i.e., one enantiomer is in excess), it cannot typically determine the enantiomeric excess without a standard of the pure enantiomer to measure the maximum specific rotation. researchgate.net Its primary modern use is to determine the sign of optical rotation ([α]D) of a purified enantiomer whose ee has been determined by a more accurate method like chiral chromatography.
Together, these methods are essential for the quality control of enantiomerically enriched this compound, ensuring its stereochemical purity. nih.govrsc.org
| Technique | Principle | Information Provided |
|---|---|---|
| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Separation of enantiomers; precise quantification of enantiomeric excess (ee). |
| Spectropolarimetry | Measurement of the rotation of plane-polarized light by a chiral sample. | Confirms optical activity; determines the sign and magnitude of specific rotation ([α]D). |
Applications in Advanced Organic Synthesis and Materials Science
1-(Trifluoromethyl)decahydronaphthalene as a Building Block in Complex Molecule Synthesis
The decahydronaphthalene (B1670005) skeleton is a prevalent feature in a wide array of natural products, known for its rigid, three-dimensional structure that can effectively control the spatial arrangement of functional groups. researchgate.net The introduction of a trifluoromethyl group to this scaffold can impart several desirable properties, making this compound a valuable building block in the synthesis of complex molecules. nih.gov
The trifluoromethyl group is known to enhance the metabolic stability of molecules by blocking sites susceptible to oxidative metabolism. nih.gov This is due to the high strength of the carbon-fluorine bond. nih.gov Furthermore, the lipophilicity of a molecule can be significantly increased by the presence of a trifluoromethyl group, which can improve its ability to cross biological membranes. nih.govnih.gov These characteristics are highly sought after in the design of new therapeutic agents.
The electron-withdrawing nature of the trifluoromethyl group can also influence the reactivity of neighboring functional groups, providing synthetic chemists with opportunities for selective chemical transformations. tcichemicals.com By using this compound as a starting material, chemists can access a range of complex, fluorinated molecules with potentially enhanced biological activity and improved pharmacokinetic profiles.
| Property Enhancement | Rationale | Reference |
| Increased Metabolic Stability | High C-F bond strength resists enzymatic degradation. | nih.gov |
| Enhanced Lipophilicity | The trifluoromethyl group is highly lipophilic. | nih.govnih.gov |
| Altered Chemical Reactivity | Strong electron-withdrawing nature of the CF3 group. | tcichemicals.com |
Utility in the Creation of Novel Fluorinated Scaffolds for Chemical Research
The development of novel molecular scaffolds is crucial for expanding the accessible chemical space in drug discovery and chemical biology. Fluorinated scaffolds, in particular, are of high interest due to the unique properties conferred by fluorine. This compound can serve as a foundational element for the construction of a new class of fluorinated scaffolds.
The rigid decahydronaphthalene core provides a well-defined three-dimensional geometry, while the trifluoromethyl group introduces a region of high electron density and unique steric and electronic properties. researchgate.net This combination can lead to scaffolds with novel binding properties to biological targets. The conformational preferences of the decahydronaphthalene ring system, influenced by the bulky and electron-withdrawing trifluoromethyl group, can be exploited to design molecules with specific shapes and functionalities. researchgate.net
These novel scaffolds can be further functionalized at various positions on the decahydronaphthalene ring, leading to libraries of diverse compounds for high-throughput screening. The insights gained from studying the structure-activity relationships of these compounds can accelerate the discovery of new bioactive molecules.
Integration into Functional Materials (e.g., liquid crystals, specialty solvents, polymers)
The unique properties of fluorinated compounds make them attractive for a variety of applications in materials science. The incorporation of this compound into functional materials could lead to novel properties and enhanced performance.
Liquid Crystals: The introduction of fluorine atoms into liquid crystal molecules is a well-established strategy to modify their properties, such as dielectric anisotropy and viscosity. researchgate.netrsc.org Fluorinated liquid crystals are essential components in modern liquid crystal displays (LCDs). researchgate.netnih.gov The rigid, non-aromatic structure of the decahydronaphthalene core, combined with the polar trifluoromethyl group, could lead to the development of new liquid crystalline materials with unique phase behaviors and electro-optical properties.
Specialty Solvents: Fluorinated solvents are known for their chemical and thermal stability, low surface tension, and non-flammability. tengerchemical.comenvirotech-europe.comagcchem.commarket.us These properties make them suitable for a range of specialized applications, including as cleaning agents for electronic components and as reaction media for specific chemical transformations. liminchemical.com this compound, with its fluorinated moiety and hydrocarbon body, could exhibit unique solvency characteristics, potentially acting as a solvent for both fluorinated and non-fluorinated compounds.
Polymers: The incorporation of fluorine into polymers can significantly enhance their thermal stability, chemical resistance, and surface properties, such as hydrophobicity and oleophobicity. tandfonline.comresearchgate.netacs.orgmdpi.com Integrating the this compound unit into a polymer backbone or as a pendant group could lead to materials with low surface energy, high thermal stability, and desirable mechanical properties. nih.gov Such polymers could find applications in coatings, membranes, and advanced composites.
| Material Class | Potential Advantage of Incorporating this compound | Reference |
| Liquid Crystals | Modified dielectric anisotropy and viscosity. | researchgate.netrsc.org |
| Specialty Solvents | Unique solvency for both fluorinated and hydrocarbon compounds. | tengerchemical.comliminchemical.com |
| Polymers | Enhanced thermal stability, chemical resistance, and low surface energy. | tandfonline.comresearchgate.netacs.orgmdpi.com |
Exploration in Catalysis and Method Development
The field of catalysis continually seeks new ligands and molecules that can enable novel transformations or improve existing catalytic systems. The electronic properties of the trifluoromethyl group make this compound an interesting candidate for exploration in catalysis.
The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic environment of a metal center if the decahydronaphthalene scaffold is part of a ligand. researchgate.net This modulation of electronic properties could lead to enhanced catalytic activity or selectivity in various transition metal-catalyzed reactions. nih.gov
Furthermore, fluorinated compounds are sometimes used as non-coordinating or weakly coordinating components in catalytic systems, helping to stabilize cationic intermediates or create a specific reaction environment. The inertness of the decahydronaphthalene backbone, combined with the properties of the trifluoromethyl group, could be advantageous in this context. There is also potential for the use of such fluorinated alicyclic compounds in the development of new fluorination methodologies, either as substrates or as part of the catalytic system itself. nih.govmdpi.com
Future Research Directions and Outlook
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of trifluoromethylated compounds has traditionally relied on methods that can be harsh or inefficient. Future research will undoubtedly focus on developing more elegant and environmentally benign pathways to 1-(Trifluoromethyl)decahydronaphthalene and its derivatives.
Key Research Thrusts:
Catalytic C-H Trifluoromethylation: A significant leap forward would be the development of catalytic systems capable of directly trifluoromethylating the decahydronaphthalene (B1670005) skeleton. This would circumvent the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. Research in this area would likely explore transition-metal catalysis and photoredox catalysis, which have shown promise for C-H functionalization of other saturated hydrocarbons. nih.gov
Sustainable Reagents and Conditions: There is a growing demand for trifluoromethylation protocols that utilize greener reagents and reaction conditions. advanceseng.com This includes the use of less toxic and more readily available trifluoromethyl sources, such as fluoroform (CF3H), a byproduct of the fluoropolymer industry. researchgate.net The development of methods that proceed under milder temperatures and pressures, potentially in more environmentally friendly solvents, will be a key objective. asahilab.co.jp Photocatalytic approaches using visible light are particularly attractive in this regard. frontiersin.org
Flow Chemistry for Synthesis: The application of continuous flow technologies offers numerous advantages for the synthesis of fluorinated compounds, including improved safety, scalability, and reaction control. asahilab.co.jp Future work could focus on developing a continuous-flow synthesis of this compound, which would be particularly beneficial for industrial-scale production.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Direct C-H Trifluoromethylation | Atom economy, reduced steps | Regioselectivity, catalyst development |
| Sustainable Reagents (e.g., CF3H) | Lower cost, utilization of waste | Handling of gaseous reagents, catalyst efficiency |
| Flow Chemistry | Enhanced safety, scalability, control | Reactor design, optimization of parameters |
Exploration of Untapped Reactivity and Transformations
The reactivity of this compound is largely unexplored. The strong electron-withdrawing nature of the trifluoromethyl group is expected to significantly influence the chemical behavior of the decahydronaphthalene framework, opening up avenues for novel chemical transformations.
Future Areas of Investigation:
Functionalization of the Decalin Core: Research into the selective functionalization of the decahydronaphthalene rings in the presence of the trifluoromethyl group will be crucial. This could involve exploring reactions such as halogenation, nitration, and further C-H activation at positions remote from the trifluoromethyl group.
Transformations involving the Trifluoromethyl Group: While the C-F bond is exceptionally strong, reactions that selectively transform the trifluoromethyl group could lead to a diverse range of new derivatives. This might include partial reduction to a difluoromethyl group or other transformations that are currently challenging but could be enabled by novel catalytic methods.
Stereoselective Reactions: The decahydronaphthalene core of this compound can exist as cis and trans isomers, each with its own distinct three-dimensional shape. wikipedia.orgdalalinstitute.com Future research could focus on stereoselective syntheses to access specific isomers and explore how the stereochemistry of the ring fusion influences the compound's reactivity and properties.
Advanced Computational Modeling and Machine Learning Applications in Design and Prediction
The complexity of fluorinated molecules makes their experimental study time-consuming and resource-intensive. Advanced computational modeling and machine learning offer powerful tools to accelerate the discovery and optimization of compounds like this compound.
Prospective Applications:
Prediction of Physicochemical Properties: Computational methods, such as Density Functional Theory (DFT), can be employed to predict key properties of this compound, including its conformational preferences, electronic structure, and reactivity. montclair.edu This information can guide experimental work and provide insights into the molecule's behavior.
Machine Learning for Property Prediction: Machine learning models can be trained on existing data from other fluorinated compounds to predict the properties of novel molecules like this compound with high accuracy and at a fraction of the computational cost of traditional methods. research.googlechemrxiv.org This approach can be used to screen virtual libraries of derivatives for desired characteristics. rsc.orgmorressier.com
Rational Design of Derivatives: By combining computational modeling and machine learning, it will be possible to rationally design derivatives of this compound with tailored properties for specific applications. For example, models could be developed to predict how modifications to the decahydronaphthalene skeleton would affect properties like lipophilicity, boiling point, or binding affinity to a biological target.
Table 2: Computational and Machine Learning Approaches
| Technique | Application for this compound | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure and reaction pathways. | Understanding of reactivity and spectroscopic properties. |
| Machine Learning (ML) | Prediction of physical, chemical, and biological properties. | Rapid screening of virtual compounds and identification of promising candidates. |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions with other molecules. | Insight into behavior in different environments (e.g., solvents, biological systems). |
Integration into Emerging Interdisciplinary Fields of Chemical Science
The unique properties conferred by the trifluoromethyl group suggest that this compound and its derivatives could find applications in a variety of interdisciplinary fields.
Potential Areas of Integration:
Medicinal Chemistry: Fluorinated compounds are of significant interest in drug discovery. nih.gov The lipophilicity and metabolic stability of the trifluoromethyl group could make this compound a valuable scaffold for the development of new therapeutic agents. researchgate.net Future research could involve synthesizing and screening derivatives for biological activity in areas such as oncology, neuroscience, and infectious diseases.
Materials Science: The properties of perfluorodecalin, a fully fluorinated analogue, suggest that this compound could have interesting applications in materials science. wikipedia.org These might include its use as a component in advanced lubricants, hydraulic fluids, or as a building block for novel fluorinated polymers with tailored thermal and chemical resistance.
Agrochemicals: The introduction of fluorine is a common strategy in the design of modern pesticides and herbicides. The unique structural features of this compound could be exploited to develop new agrochemicals with improved efficacy and environmental profiles.
Molecular Imaging: The presence of fluorine could enable the use of 19F Magnetic Resonance Imaging (MRI) to track the distribution of this compound-based probes in biological systems, opening up possibilities in diagnostics and biomedical research. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
